LDC000067

Description

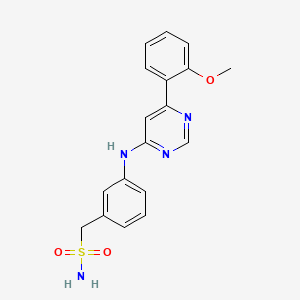

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-[[6-(2-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-25-17-8-3-2-7-15(17)16-10-18(21-12-20-16)22-14-6-4-5-13(9-14)11-26(19,23)24/h2-10,12H,11H2,1H3,(H2,19,23,24)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQCIOOSELPMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=N2)NC3=CC=CC(=C3)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073485-20-7 | |

| Record name | (3-{[6-(2-methoxyphenyl)pyrimidin-4-yl]amino}phenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

LDC000067: A Deep Dive into its Mechanism of Action as a Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDC000067 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting the CDK9/cyclin T1 complex, this compound effectively blocks the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a cascade of downstream effects including the suppression of short-lived oncogenic proteins and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its target affinity, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Selective Inhibition of CDK9

This compound exerts its biological effects through the direct and selective inhibition of CDK9.[1][2][3][4] CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[3] P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the serine 2 residue of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[5]

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK9, preventing the transfer of a phosphate group to its substrates.[3][5] This inhibition of CDK9 activity leads to a decrease in RNAPII Ser2 phosphorylation, causing RNAPII to stall at promoter-proximal regions and ultimately leading to a global downregulation of transcription, particularly of genes with short-lived mRNAs.[5][6]

Kinase Selectivity Profile

A key feature of this compound is its high selectivity for CDK9 over other cyclin-dependent kinases. This selectivity minimizes off-target effects and contributes to a more favorable therapeutic window.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |

| CDK9/cyclin T1 | 44 ± 10 | 1 |

| CDK2/cyclin A | 2400 | ~55 |

| CDK1/cyclin B1 | 5500 | ~125 |

| CDK4/cyclin D1 | 9200 | ~210 |

| CDK6/cyclin D3 | >10000 | >227 |

| CDK7/cyclin H/MAT1 | >10000 | >227 |

Table 1: In vitro inhibitory activity of this compound against a panel of cyclin-dependent kinases. Data compiled from multiple sources.[1][2]

Downstream Cellular Consequences of CDK9 Inhibition

The inhibition of CDK9 by this compound triggers a series of cellular events, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on transcriptional regulation for their survival and proliferation.

Transcriptional Repression and Reduction of Oncogenic Proteins

By inhibiting transcriptional elongation, this compound leads to a rapid depletion of proteins with short half-lives.[1][3][6] Many of these are key regulators of cell proliferation and survival, including the anti-apoptotic protein MCL1 and the oncogenic transcription factor MYC.[3] The downregulation of these critical survival proteins is a primary driver of the anti-cancer activity of this compound.

Induction of p53 and Apoptosis

Treatment of cells with this compound has been shown to induce the activation of the tumor suppressor protein p53.[2][3] The exact mechanism of p53 activation by CDK9 inhibition is still under investigation but is likely linked to cellular stress signals triggered by transcriptional arrest. The activation of p53, coupled with the downregulation of anti-apoptotic proteins like MCL1, creates a pro-apoptotic environment, leading to programmed cell death.[2][3][4]

Signaling Pathway

The following diagram illustrates the core signaling pathway affected by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the catalytic activity of CDK9 and its inhibition by this compound.

Materials:

-

Purified recombinant CDK9/cyclin T1 enzyme

-

This compound

-

Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

[γ-33P]ATP

-

Substrate peptide (e.g., a peptide derived from the RNAPII CTD)

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the kinase reaction buffer, the CDK9/cyclin T1 enzyme, and the substrate peptide.

-

Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Measure the incorporated radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of key proteins involved in the this compound signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-MCL1, anti-MYC, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells in a suitable lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the preclinical characterization of a kinase inhibitor like this compound.

Recent Applications: Anti-Influenza Virus Activity

Recent research has uncovered a novel application for this compound in combating influenza virus infections.[7] The replication of the influenza virus is highly dependent on the host cell's transcriptional machinery. By inhibiting CDK9, this compound has been shown to potently suppress the replication of various influenza virus strains in vitro.[7] Mechanistically, this compound treatment leads to a reduction in CDK9 expression, which in turn suppresses viral mRNA transcription and the nuclear import of viral ribonucleoproteins (vRNPs).[7][8] These findings suggest that CDK9 is a promising host target for the development of novel anti-influenza therapies, and this compound represents a valuable tool and potential therapeutic lead in this area.[7]

Conclusion

This compound is a powerful and selective research tool for elucidating the biological roles of CDK9. Its well-defined mechanism of action, involving the inhibition of transcriptional elongation and the subsequent induction of apoptosis, makes it a valuable compound for cancer research. Furthermore, its recently discovered anti-influenza activity opens up new avenues for its potential therapeutic application. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising CDK9 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. medkoo.com [medkoo.com]

- 5. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. This compound, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

LDC000067: A Potent and Selective CDK9 Inhibitor for Transcriptional Regulation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LDC000067 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a crucial role in the regulation of gene transcription through the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAP II). By inhibiting CDK9, this compound offers a powerful tool to probe the mechanisms of transcriptional control and has emerged as a potential therapeutic agent in oncology and other disease areas. This technical guide provides a comprehensive overview of the biochemical and cellular activity of this compound, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Introduction

Transcriptional regulation is a fundamental process in cellular homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partners Cyclin T1 or T2, forms the active P-TEFb complex.[1] This complex is essential for the transition of RNA Polymerase II from a paused state to productive elongation, a critical step in the transcription of a large number of protein-coding genes.[1]

This compound is a novel and highly specific inhibitor of CDK9.[2] Its ability to selectively target CDK9 over other members of the CDK family allows for the precise dissection of CDK9-mediated biological processes.[2][3] This document serves as a technical resource for researchers utilizing this compound, providing key data, experimental methodologies, and a mechanistic overview of its action.

Biochemical Profile and Selectivity

This compound is an ATP-competitive inhibitor of CDK9.[4] Its high affinity and selectivity for CDK9 make it a superior tool for studying CDK9 function compared to less specific inhibitors.

Table 1: Kinase Inhibitory Potency of this compound

| Kinase Target | IC50 (nM) | Selectivity vs. CDK9 (fold) |

| CDK9/cyclin T1 | 44 ± 10 | 1 |

| CDK2/cyclin A | 2,400 | ~55 |

| CDK1/cyclin B1 | 5,500 | ~125 |

| CDK4/cyclin D1 | 9,200 | ~210 |

| CDK6/cyclin D3 | >10,000 | >227 |

| CDK7/cyclin H | >10,000 | >227 |

Data compiled from multiple sources.[3][4]

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of CDK9 kinase activity. This leads to a cascade of downstream events impacting gene transcription and cellular fate.

Inhibition of P-TEFb and RNA Polymerase II Phosphorylation

The primary molecular mechanism of this compound is the inhibition of the P-TEFb complex. P-TEFb, through its CDK9 subunit, phosphorylates the serine 2 residue of the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAP II).[5] This phosphorylation event is critical for releasing RNAP II from promoter-proximal pausing and enabling productive transcript elongation.[5] this compound, by blocking the ATP-binding site of CDK9, prevents this phosphorylation, leading to an accumulation of paused RNAP II and a global reduction in transcription.[6]

Figure 1: this compound inhibits CDK9-mediated transcriptional elongation.

Downregulation of Short-Lived mRNA Transcripts

A key consequence of CDK9 inhibition is the preferential downregulation of genes with short-lived mRNA transcripts.[4] Many of these genes encode for proteins that are critical for cell survival and proliferation, such as the anti-apoptotic protein MCL-1 and the oncogenic transcription factor MYC.[7] The rapid turnover of these mRNAs makes their expression levels particularly sensitive to transcriptional inhibition.

Induction of Apoptosis

By suppressing the expression of key anti-apoptotic proteins like MCL-1, this compound can induce apoptosis in cancer cells.[6][8] This pro-apoptotic effect is a cornerstone of its potential as an anti-cancer agent. The induction of apoptosis has been observed in various cancer cell lines upon treatment with this compound.[8]

Figure 2: this compound induces apoptosis by downregulating anti-apoptotic proteins.

Experimental Protocols

The following protocols are generalized methodologies for the characterization of this compound. For specific applications, optimization may be required.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the catalytic activity of CDK9 and its inhibition by this compound.

Materials:

-

Recombinant CDK9/cyclin T1

-

This compound

-

Base reaction buffer (10 mM MgCl2, 1 mM EDTA, 20 mM HEPES pH 7.5, 2 mM DTT, 0.02 mg·mL-1 BSA, 0.1 mM Na3VO4, 0.02% Brij35, 1% DMSO)

-

[γ-33P]-ATP

-

Substrate (e.g., GST-tagged C-terminal domain of RNAP II)

-

P81 ion exchange paper

-

0.75% Phosphoric acid

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, add the base reaction buffer.

-

Add the CDK9/cyclin T1 enzyme and the specific substrate.

-

Add this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding [γ-33P]-ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 120 minutes).[4]

-

Stop the reaction by spotting the reaction mixture onto P81 ion exchange paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation and viability of cultured cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance.

-

For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ATP and thus cell viability.

-

Plot the cell viability against the concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

-

Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in the 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow

A typical workflow for the characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

Figure 3: Logical workflow for the characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of CDK9 in transcriptional regulation. Its high potency and selectivity allow for precise interrogation of CDK9-dependent pathways. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this compound in a variety of research settings, from basic science to drug discovery. As our understanding of the central role of transcriptional control in disease pathogenesis continues to grow, selective inhibitors like this compound will be instrumental in developing novel therapeutic strategies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK9 inhibitor elicits APC through a synthetic lethal effect in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

LDC000067: A Technical Overview of a Highly Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the cyclin-dependent kinase 9 (CDK9) inhibitor, LDC000067. It details its selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Core Data Presentation: Inhibitor Selectivity

This compound is a potent and highly specific inhibitor of CDK9.[1][2][3][4] Its inhibitory activity has been quantified against a panel of cyclin-dependent kinases, demonstrating significant selectivity for CDK9 over other cell-cycle related kinases.[3][5] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |

| CDK9/cyclin T1 | 44 ± 10 | 1 |

| CDK2/cyclin A | 2,400 | ~55 |

| CDK1/cyclin B1 | 5,500 | ~125 |

| CDK4/cyclin D1 | 9,200 | ~210 |

| CDK6/cyclin D3 | >10,000 | >227 |

| CDK7/cyclin H-MAT1 | >10,000 | >227 |

Table 1: In vitro inhibitory potency and selectivity of this compound against a panel of cyclin-dependent kinases.[1][2][3][4][5]

Key Signaling Pathway: CDK9 in Transcriptional Regulation

CDK9, in complex with its regulatory subunit Cyclin T, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[2] P-TEFb plays a critical role in the regulation of gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II). This phosphorylation event releases RNAP II from promoter-proximal pausing, a key rate-limiting step, to allow for productive transcriptional elongation.[6] this compound acts as an ATP-competitive inhibitor of CDK9, thereby preventing the phosphorylation of RNAP II and stalling transcription.[2][3][6] This mechanism is particularly effective in cancers that are highly dependent on the continuous transcription of anti-apoptotic proteins and oncoproteins.[2]

Caption: CDK9/P-TEFb signaling pathway and the mechanism of this compound action.

Experimental Protocols

The determination of kinase inhibitor selectivity and potency relies on robust and reproducible biochemical assays. Below are detailed methodologies for two common assay formats used in the characterization of inhibitors like this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay format is a homogeneous, fluorescence-based method to measure kinase activity.

1. Principle: A biotinylated substrate peptide and a phospho-specific antibody labeled with a Europium (Eu) cryptate donor are used. Upon phosphorylation of the substrate by the kinase, the antibody binds to the phosphorylated peptide. A second antibody or streptavidin labeled with an acceptor fluorophore (e.g., Alexa Fluor 647) binds to the biotin tag. When the donor and acceptor are brought into proximity, FRET occurs upon excitation of the donor, and the resulting signal is proportional to the extent of substrate phosphorylation.

2. Materials:

-

CDK9/Cyclin T1 enzyme

-

Biotinylated peptide substrate (e.g., ULight™-MBP peptide)[4]

-

ATP

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1]

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665 (or other suitable acceptor)

-

Stop Solution (e.g., 10 mM EDTA)

-

384-well low-volume plates

-

TR-FRET compatible plate reader

3. Method:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in assay buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 1%).

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 2.5 µL of a 4x concentrated solution of CDK9/Cyclin T1 enzyme in assay buffer.

-

Initiate the reaction by adding 5 µL of a 2x concentrated solution of the biotinylated substrate and ATP in assay buffer. The final concentration of substrate is typically at or below its Km, and ATP is often at its physiological concentration (e.g., 10 µM).[1]

-

-

Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[1]

-

Reaction Termination and Detection:

-

Add 5 µL of Stop Solution containing the Eu-labeled antibody and Streptavidin-XL665.

-

Incubate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radiometric Kinase Assay

This is a traditional and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group onto a substrate.

1. Principle: The kinase reaction is performed in the presence of [γ-³³P]ATP. The radiolabeled phosphate from ATP is transferred to a substrate by the kinase. The phosphorylated substrate is then separated from the unreacted [γ-³³P]ATP, and the radioactivity of the substrate is measured.

2. Materials:

-

CDK9/Cyclin T1 enzyme

-

Protein or peptide substrate

-

[γ-³³P]ATP

-

Non-radiolabeled ATP

-

This compound

-

Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EDTA, 2 mM DTT, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 0.02% Brij-35)[2]

-

Phosphocellulose paper (e.g., P81)

-

Wash Buffer (e.g., 0.1% phosphoric acid)

-

Scintillation counter or phosphorimager

3. Method:

-

Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO.

-

Reaction Master Mix: Prepare a master mix containing the kinase reaction buffer, substrate, and CDK9/Cyclin T1 enzyme.

-

Kinase Reaction:

-

Add the diluted this compound or DMSO control to reaction tubes.

-

Add the reaction master mix to each tube.

-

Initiate the reaction by adding the ATP mix ([γ-³³P]ATP and non-radiolabeled ATP).

-

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 30-120 minutes), ensuring the reaction is within the linear range.[2][7]

-

Reaction Termination and Substrate Capture:

-

Spot a portion of each reaction mixture onto phosphocellulose paper.

-

Immediately immerse the paper in wash buffer to stop the reaction and remove unreacted ATP.

-

Wash the paper several times with the wash buffer.

-

-

Data Acquisition: Air dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.

-

Data Analysis: Determine the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Experimental Workflow: Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.

Caption: A generalized workflow for determining kinase inhibitor selectivity.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio-techne.com [bio-techne.com]

- 6. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

LDC000067: A Technical Guide to its Function as a Transcriptional Regulator

For Researchers, Scientists, and Drug Development Professionals

Published: November 21, 2025

Executive Summary

LDC000067 is a potent and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] As a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from promoter-proximal pausing to productive elongation.[3][5] this compound functions as an ATP-competitive inhibitor, effectively blocking this phosphorylation event.[1][3][6] This inhibition leads to an accumulation of paused RNAPII, a selective reduction in the transcription of short-lived mRNAs, and the subsequent induction of apoptosis, particularly in cancer cells dependent on the expression of anti-apoptotic proteins like MCL1 and oncogenes such as MYC.[1][3][7] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on transcriptional machinery, and the experimental protocols used for its characterization.

Introduction: The Role of CDK9 in Transcription Elongation

Transcription of protein-coding genes by RNA Polymerase II is a tightly regulated process. A key control point occurs shortly after initiation, where RNAPII pauses approximately 20-60 nucleotides downstream from the transcription start site. The release of this promoter-proximal pausing is a critical step for productive transcript elongation and is primarily mediated by the P-TEFb complex, which consists of CDK9 and a cyclin partner (most commonly Cyclin T1).[3][5]

P-TEFb is recruited to transcription sites where CDK9 phosphorylates two main targets:

-

The C-terminal Domain (CTD) of RNAPII: Specifically, CDK9 phosphorylates the serine residue at position 2 (Ser2) of the CTD's heptapeptide repeats (YSPTSPS).[1][8][9] This phosphorylation event is a hallmark of transcription elongation and helps to recruit factors necessary for mRNA processing and chromatin modification.[5]

-

Negative Elongation Factors: CDK9 also phosphorylates negative elongation factors such as NELF (Negative Elongation Factor) and DSIF (DRB-Sensitivity Inducing Factor), leading to their dissociation from the transcription complex and the release of RNAPII.[1]

By controlling the transition to productive elongation, CDK9 preferentially regulates the expression of genes with short-lived mRNA transcripts, including many key oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL1).[1][3] This dependency makes CDK9 an attractive therapeutic target in various cancers.[7][10][11][12]

This compound: Mechanism of Action and Biochemical Profile

This compound is a potent inhibitor that targets the kinase activity of CDK9. It operates in an ATP-competitive manner, binding to the ATP pocket of the CDK9 enzyme and preventing the transfer of phosphate to its substrates.[1][3][13] This direct inhibition blocks the downstream functions of the P-TEFb complex.

Data Presentation: Kinase Specificity and Potency

This compound exhibits high selectivity for CDK9 over other cyclin-dependent kinases, minimizing off-target effects and providing a precise tool for studying P-TEFb function.[1][7]

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK9 (Fold) |

|---|---|---|

| CDK9-Cyclin T1 | 44 ± 10 | 1 |

| CDK2-Cyclin A | 2,400 | ~55 |

| CDK1-Cyclin B1 | 5,500 | ~125 |

| CDK4-Cyclin D1 | 9,200 | ~210 |

| CDK6-Cyclin D3 | >10,000 | >227 |

| CDK7-Cyclin H-MAT1 | >10,000 | >230 |

Data sourced from multiple studies.[1][2][4][7][10][12][14]

Table 2: Functional Effects of this compound on Transcription

| Assay | Parameter | Value |

|---|---|---|

| In Vitro Transcription | Half-maximal Inhibition (at 100 µM ATP) | 4 µM |

| Luciferase Reporter | Half-maximal Repression | 2 µM |

| De Novo RNA Synthesis | % Reduction (at 10 µM) | 80 - 90% |

Data sourced from Albert et al.[1]

Impact on Transcription and Cellular Signaling

The inhibition of CDK9 by this compound initiates a cascade of events that profoundly impacts gene expression and cell fate. The primary molecular effect is the reduction of Ser2 phosphorylation on the RNAPII CTD.[1][13] This leads to an increase in promoter-proximal pausing and a failure to transition to productive elongation, effectively stalling transcription.[1][6][7]

This transcriptional blockade is not global but shows a marked selectivity for genes with short-lived mRNAs.[1][3] Consequently, the levels of key survival proteins and oncoproteins, such as MCL1 and MYC, are rapidly depleted. The loss of these factors triggers downstream signaling pathways, including the activation of the p53 tumor suppressor and the induction of the intrinsic apoptotic pathway.[1][2][3]

Experimental Protocols

Characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Protocol 1: In Vitro Kinase Assay (Time-Resolved FRET)

This assay quantifies the direct inhibitory effect of this compound on CDK9 kinase activity.

-

Reagents: Purified recombinant CDK9/Cyclin T1 enzyme, biotinylated peptide substrate, ATP, this compound, and FRET detection reagents (Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin).

-

Procedure: a. Serially dilute this compound in DMSO and add to a 384-well assay plate. b. Add the CDK9/Cyclin T1 enzyme and the peptide substrate to the wells. c. Initiate the kinase reaction by adding a solution of ATP (e.g., at its Km concentration). d. Incubate for 60-90 minutes at room temperature. e. Stop the reaction and add the FRET detection reagents. f. Incubate for 60 minutes to allow for antibody binding. g. Read the time-resolved FRET signal on a compatible plate reader.

-

Data Analysis: The FRET signal is proportional to the amount of phosphorylated substrate. Plot the signal against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Western Blot for RNAPII Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of its direct cellular target, RNAPII.

-

Cell Culture: Plate cancer cells (e.g., HeLa or THP1) and grow to 70-80% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a DMSO vehicle control for a short duration (e.g., 90 minutes to 2 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate overnight at 4°C with primary antibodies specific for RNAPII CTD phospho-Ser2 and total RNAPII. c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize the phospho-Ser2 signal to the total RNAPII signal to determine the dose-dependent reduction in phosphorylation.

Applications in Research and Drug Development

This compound serves as a valuable chemical probe for dissecting the complexities of transcriptional regulation. Its high specificity allows researchers to confidently attribute observed effects to the inhibition of CDK9. It is widely used to:

-

Identify genes that are highly dependent on P-TEFb for their expression.

-

Investigate the downstream consequences of transcriptional stress.

-

Explore the interplay between transcription, cell cycle, and DNA damage repair.[15]

From a therapeutic standpoint, this compound represents a promising lead compound for the development of anti-cancer agents.[1][16] Its ability to induce apoptosis in tumor cells, especially those addicted to certain oncoproteins, makes it a candidate for treating various hematological malignancies and solid tumors.[7][8][12] Furthermore, its mechanism has been explored for antiviral applications, as many viruses, including influenza and HIV, co-opt the host's transcriptional machinery for their replication.[5][17][18][19][20]

Conclusion

This compound is a powerful and selective tool for modulating transcriptional elongation through the inhibition of CDK9. Its well-characterized mechanism of action, involving the ATP-competitive inhibition of P-TEFb and the subsequent suppression of RNAPII CTD phosphorylation, provides a clear framework for understanding its potent anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide underscore its utility as both a research tool to probe fundamental biological processes and as a foundational molecule for the development of novel therapeutics targeting transcriptional dependencies in disease.

References

- 1. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 6. medkoo.com [medkoo.com]

- 7. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Controling RNA Polymerase Dynamics | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (LDC067) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]

- 14. rndsystems.com [rndsystems.com]

- 15. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. This compound, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

LDC000067: A Deep Dive into its Pro-Apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of LDC000067 in inducing apoptosis, a critical process in cancer therapy. This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. By targeting CDK9, this compound effectively disrupts the expression of crucial survival proteins in cancer cells, leading to programmed cell death. This document details the molecular mechanism, quantitative effects, and relevant experimental protocols to facilitate further research and drug development efforts centered on this promising compound.

Core Mechanism of Action: CDK9 Inhibition and Transcriptional Repression

This compound exerts its pro-apoptotic effects through the specific inhibition of CDK9.[1][2][3] CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for the transition of RNA Polymerase II (RNAPII) from a paused state to productive elongation, a critical step in the transcription of many genes.

This compound is an ATP-competitive inhibitor of CDK9, preventing the phosphorylation of the C-terminal domain of RNAPII.[1][3][4] This inhibition leads to a global but selective reduction in the transcription of genes with short-lived mRNAs.[1][4] Notably, this includes key regulators of cell proliferation and apoptosis, such as the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) and the oncogenic transcription factor MYC.[1][3] The downregulation of these critical survival factors is a primary driver of this compound-induced apoptosis in cancer cells.[1][3] Furthermore, treatment with this compound has been shown to induce the tumor suppressor protein p53, which can contribute to the apoptotic response.[1][5]

Quantitative Data: Potency and Selectivity

This compound is characterized by its high potency against CDK9 and remarkable selectivity over other cyclin-dependent kinases. This specificity minimizes off-target effects, making it a valuable tool for research and a promising candidate for therapeutic development.

| Target | IC50 (nM) | Selectivity vs. CDK9 | Reference |

| CDK9/cyclin T1 | 44 ± 10 | - | [1] |

| CDK1/cyclin B | >10,000 | >227-fold | [2] |

| CDK2/cyclin A | 2,400 | ~55-fold | [2] |

| CDK4/cyclin D1 | >10,000 | >227-fold | [2] |

| CDK5/p25 | >10,000 | >227-fold | |

| CDK6/cyclin D3 | >10,000 | >227-fold | [2] |

| CDK7/cyclin H/MAT1 | >10,000 | >227-fold | [2] |

Table 1: In vitro kinase inhibitory activity of this compound.

The pro-apoptotic effects of this compound have been observed across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability or apoptosis induction varies depending on the cell type and the assay conditions.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | Apoptosis Induction | Induces apoptosis | [3] |

| MCF7 | Breast Cancer | Apoptosis Induction | Induces apoptosis | [3] |

| A549 | Lung Cancer | Apoptosis Induction | Induces apoptosis | [3] |

| THP-1 | Acute Monocytic Leukemia | Apoptosis Induction | Induces apoptosis | [3] |

| HCT116 | Colon Cancer | Apoptosis Induction | Induces apoptosis | [3] |

Table 2: Apoptotic activity of this compound in various cancer cell lines.

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound is a multi-faceted process initiated by the inhibition of CDK9. The following diagram illustrates the key signaling events.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the pro-apoptotic role of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-MCL-1, anti-MYC, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Experimental and Logical Workflow Visualization

The following diagram outlines a logical workflow for investigating the pro-apoptotic effects of this compound.

This in-depth guide provides a solid foundation for researchers and drug developers interested in the pro-apoptotic capabilities of this compound. The detailed information on its mechanism, quantitative effects, and experimental protocols is intended to accelerate further investigation into this promising anti-cancer agent.

References

- 1. apexbt.com [apexbt.com]

- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

LDC000067: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of LDC000067, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high specificity for CDK9, a key regulator of transcriptional elongation. By targeting CDK9, this compound effectively disrupts the transcription of short-lived mRNAs that encode for critical proteins involved in cell proliferation and survival, such as MCL-1 and MYC. This targeted inhibition leads to the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent. This document summarizes the quantitative data, experimental methodologies, and signaling pathways associated with the validation of this compound's target.

Quantitative Data

The following tables summarize the key quantitative metrics for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| CDK9 | 44 ± 10 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1][2][3][4]

Table 2: Selectivity Profile of this compound against other Cyclin-Dependent Kinases

| Kinase | Selectivity (fold vs. CDK9) |

| CDK2 | 55 |

| CDK1 | 125 |

| CDK4 | 210 |

| CDK6 | >227 |

| CDK7 | >227 |

Selectivity is calculated as the ratio of the IC50 value for the respective kinase to the IC50 value for CDK9.[1][3]

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of this compound.

In Vitro Kinase Assays

Objective: To determine the potency and selectivity of this compound against a panel of kinases.

Methodology: Functional kinase assays were performed using recombinant human kinases. The inhibitory activity of this compound was measured by quantifying the phosphorylation of a substrate peptide in the presence of ATP. A range of this compound concentrations was used to determine the IC50 values. For selectivity profiling, the same assay was performed with other CDKs and non-CDK kinases.[5][6] The dissociation constants (Kd) of this compound for various CDKs were determined using an in vitro kinase activity assay with ATP at the concentration of the KM of the individual kinases.[6]

Cell-Based Assays

Objective: To evaluate the cellular effects of this compound, including apoptosis induction and inhibition of cell proliferation.

Methodology: Various cancer cell lines (e.g., HeLa, medulloblastoma, acute myelogenous leukemia) were treated with increasing concentrations of this compound.[2][5][7] Cell viability was assessed using assays such as the MTT assay.[2] Apoptosis was quantified by methods like Annexin V/PI staining followed by flow cytometry. The induction of tumor suppressor proteins like p53 was evaluated by Western blotting.[1][6]

Gene Expression Analysis

Objective: To investigate the impact of this compound on gene transcription.

Methodology: Gene expression profiling was conducted on cells treated with this compound.[5][6] This involved techniques such as microarray analysis or RNA sequencing to identify changes in mRNA levels.[5][6] The analysis focused on short-lived mRNAs of key regulatory proteins. De novo RNA synthesis was also analyzed to understand the broader role of CDK9 in transcription.[5]

In Vivo Studies

Objective: To assess the in vivo efficacy and safety of this compound.

Methodology: Animal models, such as mice with xenografted tumors, were used. This compound was administered to these models, and tumor growth was monitored over time.[8] In studies related to influenza virus, mice were infected with the virus and then treated with this compound to evaluate its protective effects.[9]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms affected by this compound.

Caption: Mechanism of action of this compound in inhibiting transcriptional elongation.

Caption: A typical experimental workflow for the validation of this compound's target.

Caption: The role of CDK9 in the regulation of transcriptional elongation.

Conclusion

This compound has been validated as a potent and highly selective inhibitor of CDK9. Its mechanism of action, centered on the disruption of transcriptional elongation of key survival genes, has been demonstrated through a variety of in vitro and in vivo experiments. The induction of apoptosis in cancer cells underscores its therapeutic potential. While no clinical trials have been specifically reported for this compound, the broader class of CDK9 inhibitors is actively being investigated in clinical settings for various malignancies.[8] Further research into this compound could pave the way for its development as a targeted cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

LDC000067: A Technical Pharmacology Guide for Researchers

An In-depth Examination of a Selective CDK9 Inhibitor for Signal Pathway Research and Drug Development

This technical guide provides a comprehensive overview of the pharmacology of LDC000067, a potent and highly specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and molecular mechanisms of CDK9 inhibition.

Core Pharmacology and Mechanism of Action

This compound, also known as LDC067, is a small molecule inhibitor that demonstrates high selectivity for CDK9.[1][2][3] CDK9, in complex with its regulatory partner Cyclin T, forms the core of the Positive Transcription Elongation Factor b (P-TEFb).[1] The P-TEFb complex plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[1] This phosphorylation event is essential for the transition from abortive to productive transcriptional elongation.

This compound functions as an ATP-competitive inhibitor of CDK9.[1][4][5][6] By binding to the ATP pocket of CDK9, this compound prevents the transfer of a phosphate group to RNAPII, thereby inhibiting transcription.[1][5] This leads to a dose-dependent reduction in the phosphorylation of Serine 2 (Ser2) within the CTD of RNAPII.[3][5] The inhibition of transcriptional elongation by this compound results in an accumulation of promoter-proximally paused RNAPII.[4][5][6]

The consequences of CDK9 inhibition by this compound are particularly pronounced for genes with short-lived mRNAs that encode key regulators of cell proliferation and apoptosis.[1][4][6] Notably, treatment with this compound has been shown to selectively reduce the expression of anti-apoptotic proteins such as MCL1 and oncogenes like MYC.[1] This targeted suppression of survival signals contributes to the induction of the tumor suppressor protein p53 and ultimately leads to apoptosis in cancer cells.[1][3]

Recent studies have also highlighted a potential role for this compound as an antiviral agent. By inhibiting the host factor CDK9, this compound has been shown to suppress the replication of the influenza virus in vitro and in vivo.[7][8][9] The proposed mechanism involves the disruption of viral RNA transcription and the nuclear import of viral ribonucleoproteins (vRNPs).[7][8][9]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against CDK9

| Target | IC50 (nM) | Assay Type |

| CDK9/Cyclin T1 | 44 ± 10 | Radiometric Assay |

Data sourced from multiple suppliers and publications.[1][2][3][4][5][10]

Table 2: Selectivity Profile of this compound against a Panel of Cyclin-Dependent Kinases

| Kinase Target | IC50 (µM) | Fold Selectivity vs. CDK9/Cyclin T1 |

| CDK2/Cyclin A | 2.4 | ~55-fold |

| CDK1/Cyclin B1 | 5.5 | ~125-fold |

| CDK4/Cyclin D1 | 9.2 | ~210-fold |

| CDK6/Cyclin D3 | >10 | >227-fold |

| CDK7/Cyclin H-MAT1 | >10 | >227-fold |

This selectivity profile demonstrates that this compound is significantly more potent against CDK9 than other major cell cycle-regulating CDKs.[2][3][5][10]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radiometric Kinase Assay for IC50 Determination

This protocol describes a method to measure the direct catalytic activity of CDK9 and its inhibition by this compound.

Materials:

-

Recombinant CDK9/Cyclin T1 enzyme

-

Specific peptide substrate for CDK9

-

This compound stock solution (in DMSO)

-

Base reaction buffer: 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EDTA, 2 mM DTT, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 0.02% Brij35

-

[γ-33P]-ATP (10 mCi/mL)

-

DMSO (solvent control)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction plate, add 10 µM of this compound from the dilution series or DMSO as a control to the base reaction buffer.

-

Add the specific substrate and the CDK9/Cyclin T1 enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding 10 µCi of [γ-33P]-ATP.

-

Incubate the reaction mixture for 120 minutes at room temperature.

-

Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]-ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

In Vitro Transcription Assay

This assay assesses the effect of this compound on P-TEFb-dependent transcription.

Materials:

-

HEK293T nuclear extracts

-

Promoter DNA template (e.g., containing a Gal4 UAS)

-

Recombinant Gal4-VP16 activator protein

-

ATP, CTP, GTP, and UTP

-

This compound stock solution (in DMSO)

-

DMSO (solvent control)

-

Transcription buffer

-

RNA purification kit

-

qRT-PCR system

Procedure:

-

Set up in vitro transcription reactions containing HEK293T nuclear extract, the promoter template, and Gal4-VP16.

-

Add varying concentrations of this compound or DMSO to the reactions.

-

Initiate transcription by adding the ribonucleotide triphosphates (NTPs).

-

Incubate the reactions to allow for transcription to occur.

-

Terminate the reactions and purify the newly synthesized RNA.

-

Quantify the amount of transcript produced using qRT-PCR with primers specific to the transcribed region.

-

Determine the inhibitory effect of this compound on transcription relative to the DMSO control.[6][11]

Cellular Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., medulloblastoma cell lines)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 72 hours. Include a DMSO-treated control group.

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization buffer.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.[4]

Visualizing the Molecular and Experimental Landscape

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound (LDC067) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]

- 6. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. bio-techne.com [bio-techne.com]

- 11. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

LDC000067: A Potent and Selective CDK9 Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LDC000067 is a highly selective and potent small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] As a key component of the positive transcription elongation factor b (P-TEFb) complex, CDK9 plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[3][4] This phosphorylation event is critical for the release of paused RNAPII and the transition to productive transcript elongation. In many cancers, there is a dependency on the continuous transcription of short-lived anti-apoptotic and pro-proliferative proteins, making CDK9 an attractive therapeutic target. This compound offers a valuable tool for investigating the biological consequences of CDK9 inhibition and for the development of novel anti-cancer therapies.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures.

Mechanism of Action

This compound exerts its biological effects primarily through the ATP-competitive inhibition of CDK9.[5][6] By binding to the ATP pocket of CDK9, this compound prevents the phosphorylation of its key substrates, most notably Serine 2 of the RNAPII CTD. This leads to an accumulation of paused RNAPII at gene promoters, effectively stalling transcriptional elongation.[2][5] The subsequent reduction in the transcription of critical survival genes, such as Mcl-1 and MYC, triggers apoptotic cell death in cancer cells.[3][6]

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Caption: Mechanism of Action of this compound.

Data Presentation

Kinase Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against CDK9 and its selectivity over other cyclin-dependent kinases.

| Kinase Target | IC50 (nM) | Selectivity vs. CDK9 (fold) |

| CDK9/Cyclin T1 | 44 ± 10 | 1 |

| CDK2/Cyclin A | 2,400 | ~55 |

| CDK1/Cyclin B | 5,500 | ~125 |

| CDK4/Cyclin D1 | 9,200 | ~210 |

| CDK6/Cyclin D3 | >10,000 | >227 |

| CDK7/Cyclin H | >10,000 | >227 |

Data compiled from multiple sources.[1][2][6]

Cellular Activity of this compound

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in a variety of human cancer cell lines.

| Cell Line | Cancer Type | Reported Effect |

| HeLa | Cervical Cancer | Induction of apoptosis[6] |

| THP-1 | Acute Myeloid Leukemia | Induction of apoptosis[6] |

| A549 | Lung Cancer | Induction of apoptosis[6] |

| MCF-7 | Breast Cancer | Induction of apoptosis[6] |

| HCT116 | Colon Cancer | Induction of apoptosis (p53-independent)[6] |

| Primary AML Blasts | Acute Myeloid Leukemia | Induction of apoptosis[6] |

Further quantitative IC50 values across a broader panel of cancer cell lines are currently being investigated.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against CDK9.

Materials:

-

Recombinant CDK9/Cyclin T1 enzyme

-

This compound

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EDTA, 2 mM DTT, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 0.02% Brij35)[3]

-

[γ-33P]-ATP

-

Substrate (e.g., GST-CTD fusion protein)

-

P81 ion exchange paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine the kinase reaction buffer, recombinant CDK9/Cyclin T1, and the substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-33P]-ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 120 minutes).[3]

-

Spot the reaction mixture onto P81 ion exchange paper to stop the reaction.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.[3]

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Western Blot (Cleaved PARP)

This protocol describes the detection of apoptosis through the analysis of PARP cleavage by western blotting.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against cleaved PARP

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-cancer activity of this compound.

Caption: Experimental Workflow for this compound.

Conclusion

This compound is a powerful research tool for elucidating the roles of CDK9 in transcriptional regulation and cancer biology. Its high selectivity and potency make it a valuable pharmacological agent for target validation and preclinical studies. The experimental protocols provided in this guide offer a starting point for researchers to investigate the anti-cancer properties of this compound and to explore its therapeutic potential. Further research into its efficacy across a wider range of cancer types and in combination with other anti-cancer agents is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. This compound, a CDK9 inhibitor, unveils promising results in suppressing influenza virus infections in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

LDC000067: A Technical Guide to its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral properties of LDC000067, a potent and highly specific inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] By targeting a host cell factor essential for the replication of certain viruses, this compound presents a promising avenue for the development of novel antiviral therapeutics with a lower propensity for inducing viral resistance.[1][2][4]

Core Mechanism of Antiviral Action

This compound exerts its antiviral effects by inhibiting the kinase activity of CDK9.[1][2] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II). This phosphorylation event is a critical step for the transition from abortive to productive transcription of many host and viral genes.[1][5]

The primary antiviral activity of this compound has been demonstrated against the influenza virus.[1][2][5] The mechanism involves the following key steps:

-

Inhibition of CDK9: this compound directly inhibits the catalytic activity of CDK9.

-

Reduced Pol II Expression: Inhibition of CDK9 leads to a reduction in the expression of Pol II, a host protein that is essential for the transcription of influenza virus RNA.[1]

-

Disruption of Viral RNA Transcription: The diminished availability of functional Pol II significantly impairs the transcription of viral messenger RNA (mRNA).[1][5]

-

Impaired Nuclear Import of vRNPs: this compound treatment also disrupts the nuclear import of viral ribonucleoproteins (vRNPs), a critical step in the influenza virus replication cycle.[1][5]

This multifaceted mechanism effectively suppresses the replication of the influenza virus.[1][5]

Caption: Mechanism of this compound antiviral activity against influenza virus.

Quantitative Data on Antiviral Efficacy

The following tables summarize the in vitro efficacy and cytotoxicity of this compound.

Table 1: In Vitro Antiviral Activity of this compound Against Influenza Virus Strains

| Virus Strain | Cell Line | EC50 (µM) |

| A/Puerto Rico/8/1934 (H1N1) | A549 | 3.92 |